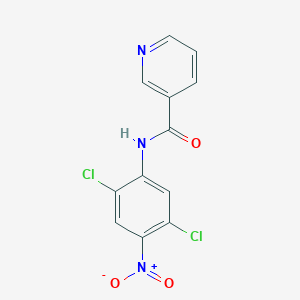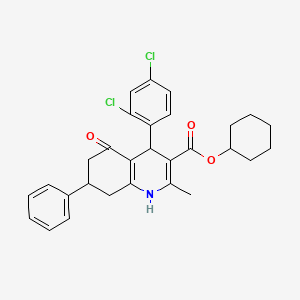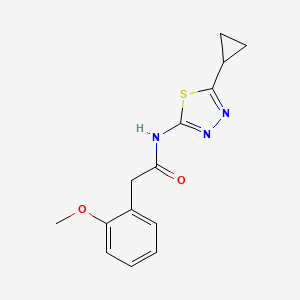
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. By inhibiting PDEs, Ro 20-1724 increases the levels of cyclic nucleotides, leading to various biochemical and physiological effects.
科学研究应用
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been widely used in scientific research to study the role of cyclic nucleotides in various physiological processes. It has been shown to increase the levels of cyclic AMP and cyclic GMP in various tissues, including the brain, heart, and lungs. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been used to study the effects of cyclic nucleotides on neurotransmitter release, smooth muscle relaxation, and gene expression. It has also been used to investigate the role of PDEs in various diseases, such as asthma, heart failure, and erectile dysfunction.
作用机制
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 selectively inhibits PDE4, which is one of the major PDEs in the body. PDE4 is highly expressed in immune cells, such as T cells and macrophages, and is involved in the regulation of inflammation. By inhibiting PDE4, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 increases the levels of cyclic AMP in immune cells, leading to the suppression of inflammatory responses. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 also inhibits PDE3 and PDE5 to a lesser extent, which may contribute to its effects on smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has a wide range of biochemical and physiological effects, depending on the tissue and cell type. In the brain, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been shown to enhance the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. This may contribute to its potential use as a cognitive enhancer or antidepressant. In the lungs, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been shown to relax the smooth muscle and reduce airway inflammation, making it a potential treatment for asthma. In the heart, 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has been shown to increase contractility and reduce heart rate, making it a potential treatment for heart failure. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has also been shown to have anti-inflammatory effects in various tissues, such as the skin, joints, and gut.
实验室实验的优点和局限性
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 is a highly selective PDE4 inhibitor, which makes it a valuable tool for studying the role of PDE4 in various physiological processes. However, its selectivity may also limit its usefulness in certain experiments where other PDEs are involved. 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 has also been shown to have poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Careful consideration of the experimental conditions and appropriate controls are necessary when using 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 in lab experiments.
未来方向
There are several future directions for research on 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724. One area of interest is its potential use as a treatment for various diseases, such as asthma, heart failure, and inflammatory disorders. Clinical trials are needed to evaluate its safety and efficacy in humans. Another area of interest is its potential use as a cognitive enhancer or antidepressant. Further studies are needed to elucidate its mechanism of action in the brain and its effects on cognitive function and mood. Finally, there is a need for the development of more potent and selective PDE4 inhibitors that can overcome the limitations of 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 and have greater therapeutic potential.
合成方法
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 can be synthesized by reacting isopropylsulfonyl chloride with 2-phenylethylamine to form the intermediate 2-isopropylsulfonyl-1-(2-phenylethyl)imidazole. This intermediate is then reacted with pyrrolidine and formaldehyde to form 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724. The synthesis of 2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole 20-1724 is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
属性
IUPAC Name |
1-(2-phenylethyl)-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-16(2)25(23,24)19-20-14-18(15-21-11-6-7-12-21)22(19)13-10-17-8-4-3-5-9-17/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWTRBKDZJLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylsulfonyl)-1-(2-phenylethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)

